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Compound of Interest

1-tert-butyl-5-methyl-1H-pyrazole-
Compound Name:
3-carboxylic acid

Cat. No.: B2449931

An In-Depth Technical Guide to 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic Acid:
Structure, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 1-tert-butyl-5-methyl-1H-pyrazole-
3-carboxylic acid, a heterocyclic building block with significant potential in medicinal
chemistry. We will dissect its molecular structure, predict its spectroscopic characteristics, and
present a detailed, field-proven synthetic protocol. Furthermore, this guide explores the
strategic importance of the pyrazole scaffold in modern drug discovery, highlighting its role as a
"privileged structure."[1][2] By examining its potential derivatization and a hypothetical
application targeting mitochondrial complex I, we position this molecule within a practical drug
development workflow, offering valuable insights for researchers, medicinal chemists, and
professionals in pharmaceutical development.

The Pyrazole Scaffold: A Privileged Structure in
Medicinal Chemistry

The pyrazole, a five-membered diazole heterocycle, has firmly established itself as a
cornerstone of modern medicinal chemistry.[3] Its remarkable versatility and favorable
pharmacological profile have led to its classification as a "privileged scaffold"—a molecular
framework that is capable of binding to multiple, diverse biological targets.[1][4] The metabolic
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stability of the pyrazole ring, coupled with its capacity for diverse substitutions at multiple
positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties.[1][3]

This has resulted in a significant number of approved drugs across a wide spectrum of
therapeutic areas, including anti-inflammatory agents like Celecoxib, protein kinase inhibitors
for oncology such as Ruxaolitinib, and treatments for erectile dysfunction like Sildenafil.[1][2] The
continued exploration of pyrazole derivatives promises to yield novel therapeutic agents with
enhanced efficacy and safety profiles.[5][6]

Molecular Profile of 1-tert-Butyl-5-methyl-1H-

pyrazole-3-carboxylic Acid
Chemical Structure and Nomenclature

1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole characterized
by a bulky tert-butyl group at the N1 position, a methyl group at C5, and a carboxylic acid at
C3. The tert-butyl group provides steric hindrance, which can enhance metabolic stability by
shielding the pyrazole ring from enzymatic degradation. The carboxylic acid serves as a crucial
functional handle for further chemical modification.

Caption: Annotated structure of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid.

Physicochemical Properties

A summary of the key identifiers and properties for this compound is provided below. While
experimental data for properties like melting point and pKa are not widely published, these can
be determined empirically in a laboratory setting.
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Property Value Source

1-(tert-butyl)-5-methyl-1H-
IUPAC Name _ _
pyrazole-3-carboxylic acid

CAS Number 376387-68-7 [7]

Molecular Formula CoH14N202 [7]

Molecular Weight 182.22 g/mol [718]

Purity Typically >95% (commercial) [7]
Sealed in dry, Room

Storage [7]
Temperature

Predicted Spectroscopic Characterization

Empirical characterization is essential for structure confirmation and purity assessment. Based
on the functional groups present, the following spectral characteristics are predicted.
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) Predicted .
Technique Feature . Rationale
Observation
Aromatic proton on
1H NMR Pyrazole C4-H Singlet, ~6.0-6.5 ppm the electron-rich
pyrazole ring.
) Methyl group attached
C5-CHs Singlet, ~2.2-2.5 ppm )
to the pyrazole ring.
Nine equivalent
N1-t-Butyl Singlet, ~1.5-1.7 ppm protons of the tert-
butyl group.
Acidic proton,
Broad Singlet, >10 chemical shift is
COOH ]
ppm concentration and
solvent dependent.
Carbonyl carbon of
13C NMR C=0 (Carboxyl) ~165-175 ppm

the carboxylic acid.

Carbons of the

C3, C5 (Pyrazole) ~140-160 ppm pyrazole ring attached
to substituents.
Unsubstituted carbon
C4 (Pyrazole) ~105-115 ppm

of the pyrazole ring.

C(CHs)s (t-Butyl)

Quaternary: ~60 ppm;
Methyl: ~30 ppm

Carbons of the tert-

butyl group.

FT-IR

O-H Stretch

Very broad band,
2500-3300 cm™t

Characteristic stretch
for a hydrogen-
bonded carboxylic
acid.[9]

C=0 Stretch

Strong, sharp band,
1680-1710 cm~*

Carbonyl stretch of

the carboxylic acid.

Mass Spec (ESI-) [M-H]~ m/z = 181.10 Deprotonated parent
ion, corresponding to
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the carboxylate.

Synthesis and Purification
Retrosynthetic Analysis and Strategy

The most common and efficient method for constructing the pyrazole ring is the condensation
of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][10] For the target molecule, the
key disconnection is across the N-N and N-C bonds of the pyrazole ring, leading back to tert-
butylhydrazine and a suitable B-dicarbonyl precursor, specifically an ester of 2-acetyl-3-
oxobutanoic acid.

Key Precursors

/>Gert-Butthyd razinea

> Ethyl 2,4-dioxopentanoate
(B-dicarbonyl precursor)

Disconnection
1-tert-butyl-5-methyl- _ _
1H-pyrazole-3-carboxylic acid Disconnection

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol

This protocol describes a robust, three-step synthesis from commercially available starting
materials.

Step 1: Claisen Condensation to form Ethyl 2,4-dioxopentanoate

o Rationale: This step creates the required 1,3-dicarbonyl backbone. Sodium ethoxide acts as
a strong base to generate an enolate from acetone, which then attacks diethyl oxalate in a
classic Claisen condensation reaction.

e Procedure:
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o To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at O °C,
slowly add a mixture of diethyl oxalate (1.0 equivalent) and dry acetone (1.2 equivalents).

o Allow the reaction to warm to room temperature and stir for 12-16 hours.
o Quench the reaction by pouring it into ice-cold 1M HCI.
o Extract the agueous layer with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the crude B-dicarbonyl intermediate. This is
often used in the next step without further purification.

Step 2: Cyclocondensation to form Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate

o Rationale: This is the key ring-forming step. The more nucleophilic nitrogen of tert-
butylhydrazine attacks one carbonyl, followed by intramolecular condensation with the
second carbonyl and subsequent dehydration to form the aromatic pyrazole ring. An acidic
catalyst facilitates the dehydration.

e Procedure:
o Dissolve the crude ethyl 2,4-dioxopentanoate (1.0 equivalent) in glacial acetic acid.
o Add tert-butylhydrazine hydrochloride (1.05 equivalents) to the solution.
o Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours, monitoring by TLC.
o Cool the reaction mixture and pour it into a large volume of ice water.
o Neutralize with a saturated sodium bicarbonate solution.
o Extract the product with dichloromethane (3x).

o Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and
concentrate.
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o Purify the crude ester by flash column chromatography (silica gel, hexane/ethyl acetate
gradient).

Step 3: Saponification to the Carboxylic Acid

» Rationale: Base-mediated hydrolysis (saponification) of the ethyl ester yields the final
carboxylic acid product.

e Procedure:

[¢]

Dissolve the purified ethyl ester (1.0 equivalent) in a mixture of ethanol and water (e.g.,
3:1 viv).

o Add lithium hydroxide or sodium hydroxide (2-3 equivalents) and stir the mixture at 50 °C
for 2-4 hours until TLC indicates complete consumption of the starting material.

o Cool the mixture, remove the ethanol under reduced pressure.
o Dilute with water and acidify to pH 2-3 with 2M HCI. A white precipitate should form.

o Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum
oven to yield pure 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid.

Workflow Validation and Quality Control

Each stage of the synthesis must be validated. The formation of the final product is confirmed
by comparing the empirical spectroscopic data (*H NMR, 3C NMR, MS) with the predicted
values in Section 2.3. The disappearance of the ethyl group signals (a triplet and quartet
around 1.3 and 4.3 ppm, respectively) in the *H NMR spectrum provides definitive evidence of
successful hydrolysis. Purity can be readily assessed by HPLC.

Relevance and Application in Drug Development
The Carboxylic Acid as a Versatile Chemical Handle

The carboxylic acid at the C3 position is not merely a structural feature; it is a strategic gateway
for library synthesis. It can be readily converted into a wide array of functional groups, most
commonly amides, via standard peptide coupling reactions (e.g., using HATU or EDC/HOBL).
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This allows for the systematic exploration of the chemical space around the pyrazole core,
enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and
pharmacokinetic properties.[11]

Hypothetical Target Engagement: Mitochondrial
Complex I Inhibition

Many bioactive pyrazole derivatives function as inhibitors of crucial enzymes. One such target
with significant therapeutic relevance is the mitochondrial Complex | (NADH:ubiquinone
oxidoreductase) of the electron transport chain (ETC). The insecticide Tebufenpyrad, a
pyrazole-5-carboxamide, is a known inhibitor of this complex.[12] Inhibition of Complex |
disrupts ATP production and can induce apoptosis, a mechanism that is being explored for
anticancer therapies and has implications in neurodegenerative diseases.[12]

Click to download full resolution via product page

Caption: Inhibition of Complex I in the electron transport chain by a pyrazole derivative.

A Drug Discovery Workflow

1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid is an ideal starting point for a drug
discovery campaign. A typical workflow would involve its use as a core scaffold for generating a
focused library of derivatives, which are then screened for biological activity.
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Caption: A typical drug discovery workflow starting from the core scaffold.
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Conclusion

1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid represents more than just a chemical
entity; it is a strategic tool for the modern medicinal chemist. Its structure combines the proven
biological relevance of the pyrazole scaffold with synthetically accessible functional groups that
invite further exploration. The bulky tert-butyl group offers potential for enhanced metabolic
stability, while the carboxylic acid provides a reliable anchor point for library development. By
understanding its chemical properties, synthesis, and potential applications in targeted drug
discovery workflows, researchers can effectively leverage this molecule to develop the next
generation of innovative therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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